Piperidin-4-yl acetate
Overview
Description
Piperidin-4-yl acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of an acetate group attached to the fourth position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidin-4-yl acetate can be synthesized through various synthetic routes. One common method involves the acetylation of piperidine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidin-4-one acetate using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield piperidin-4-yl alcohol acetate using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Piperidin-4-one acetate.
Reduction: Piperidin-4-yl alcohol acetate.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
Piperidin-4-yl acetate can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the acetate group.
Piperidin-4-one: An oxidized form of piperidine.
Piperidin-4-yl alcohol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the acetate group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This functional group allows for further chemical modifications, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- Piperidine
- Piperidin-4-one
- Piperidin-4-yl alcohol
Biological Activity
Piperidin-4-yl acetate is a compound derived from piperidine, a six-membered heterocyclic amine. The biological activity of this compound has been the subject of various studies, revealing its potential therapeutic applications across multiple domains, including neuropharmacology and oncology. This article provides an overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an acetate group. Its structure can be represented as follows:
This structure contributes to its lipophilicity, allowing it to cross biological membranes effectively, which is particularly relevant in neuropharmacological contexts.
1. Neuropharmacological Effects
This compound has been investigated for its role as a potential acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies indicate that this compound derivatives exhibit significant AChE inhibition, which enhances acetylcholine levels in the synaptic cleft, thereby improving cognitive functions.
Table 1: AChE Inhibition Potency of Piperidin Derivatives
Compound | IC50 (μM) |
---|---|
This compound | 0.5 |
Donepezil | 0.07 |
Rivastigmine | 0.09 |
Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: In Vivo Tumor Growth Inhibition
A study conducted on hepatocellular carcinoma (HCC) models demonstrated that a derivative of this compound exhibited an IC50 value of 3.1 μM against HCCLM3 cells, indicating potent anti-proliferative activity.
3. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Research indicates that it possesses significant antibacterial effects against various strains of bacteria.
Table 2: Antibacterial Activity of Piperidin Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- AChE Inhibition : The compound's ability to inhibit AChE leads to increased acetylcholine levels, which is beneficial in cognitive enhancement.
- Tumor Cell Apoptosis : The anticancer properties are linked to the induction of apoptosis in tumor cells through pathways involving mitochondrial dysfunction.
Properties
IUPAC Name |
piperidin-4-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWFHRNGJAHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460067 | |
Record name | piperidin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73775-92-5 | |
Record name | piperidin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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